6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one
Brand Name: Vulcanchem
CAS No.: 293741-61-4
VCID: VC2555253
InChI: InChI=1S/C11H11NO3/c1-6(13)8-3-4-10-9(5-8)12-11(14)7(2)15-10/h3-5,7H,1-2H3,(H,12,14)
SMILES: CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one

CAS No.: 293741-61-4

Cat. No.: VC2555253

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one - 293741-61-4

Specification

CAS No. 293741-61-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C11H11NO3/c1-6(13)8-3-4-10-9(5-8)12-11(14)7(2)15-10/h3-5,7H,1-2H3,(H,12,14)
Standard InChI Key PSYAJNGSTXIZIY-UHFFFAOYSA-N
SMILES CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C
Canonical SMILES CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C

Introduction

Chemical Structure and Properties

6-Acetyl-2-methyl-4H-benzo oxazin-3-one belongs to the benzoxazinone class of compounds, characterized by a heterocyclic structure containing a benzene ring fused with a 1,4-oxazin-3-one system. The compound features an acetyl group at position 6 and a methyl group at position 2 of the benzoxazin ring, creating a unique reactivity profile.

Table 1: Physical and Chemical Properties of 6-Acetyl-2-methyl-4H-benzo oxazin-3-one

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
CAS Number293741-61-4
StructureBenzoxazinone core with acetyl at C-6 and methyl at C-2
AppearanceCrystalline solid
IUPAC Name6-Acetyl-2-methyl-4H-benzo oxazin-3-one

The compound's structure incorporates several key functional features that contribute to its versatility. The benzoxazin-3-one scaffold provides a rigid framework with specific three-dimensional characteristics that facilitate molecular recognition in biological systems. The acetyl group at position 6 serves as an electron-withdrawing moiety and offers additional reaction sites for further functionalization, while the methyl group at position 2 enhances lipophilicity and can influence binding interactions with biological targets .

Synthesis Methods

Several synthetic routes have been developed for the preparation of benzoxazinone derivatives, which can be adapted for the synthesis of 6-Acetyl-2-methyl-4H-benzo oxazin-3-one. These methods typically involve cyclization reactions to construct the heterocyclic core structure.

Cyclization of 2-Aminophenol Derivatives

A common approach to synthesizing benzoxazinone compounds involves the reaction of appropriately substituted 2-aminophenols with α-halocarboxylic acid derivatives. For 6-Acetyl-2-methyl-4H-benzo oxazin-3-one, the synthesis would involve:

  • Starting with 4-acetyl-2-aminophenol

  • Reacting with 2-bromopropanoic acid or its derivatives

  • Cyclization under basic conditions to form the oxazinone ring

The reaction typically proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzoxazinone core structure.

Smiles Rearrangement Approach

The Smiles rearrangement provides an effective alternative for synthesizing benzoxazinone derivatives. This approach has been successfully applied to various substituted benzoxazinones and can be adapted for 6-Acetyl-2-methyl-4H-benzo oxazin-3-one:

  • Formation of an N-substituted 2-chloroacetamide derivative

  • Reaction with appropriately substituted 2-chlorophenols

  • Base-catalyzed Smiles rearrangement followed by cyclization

This method has been reported to yield benzoxazinone derivatives in good to excellent yields (73-95%) under optimized conditions .

Applications in Research and Industry

6-Acetyl-2-methyl-4H-benzo oxazin-3-one has found applications across multiple scientific and industrial domains due to its unique structural features and chemical reactivity.

Table 2: Applications of 6-Acetyl-2-methyl-4H-benzo oxazin-3-one

FieldApplications
Pharmaceutical DevelopmentKey intermediate in neurological drug synthesis; enhancement of drug efficacy and specificity
Biological ResearchTool for enzyme inhibition studies and receptor interaction investigations
Material ScienceDevelopment of polymers with enhanced thermal stability and mechanical strength
Analytical ChemistryReference standard in chromatographic techniques
Flavor and Fragrance IndustryInvestigated for potential use in flavoring agents and fragrances

Pharmaceutical Development

6-Acetyl-2-methyl-4H-benzo oxazin-3-one serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's structural scaffold enables medicinal chemists to develop drugs with improved pharmacokinetic profiles and enhanced target specificity .

The benzoxazinone core present in this compound has been identified as a privileged structure in medicinal chemistry, with derivatives showing activities across various therapeutic areas. The specific substitution pattern in 6-Acetyl-2-methyl-4H-benzo oxazin-3-one provides a valuable platform for further derivatization to create diverse drug candidates .

Biological Research Applications

In biological research, 6-Acetyl-2-methyl-4H-benzo oxazin-3-one and related compounds are utilized in studies investigating enzyme inhibition and receptor interactions. These studies provide valuable insights into cellular mechanisms and potential therapeutic targets .

The benzoxazinone scaffold has been explored in the context of:

  • Acetylcholinesterase inhibition, with potential applications in Alzheimer's disease treatment

  • β₂-adrenoceptor agonist activity, relevant to respiratory conditions

  • Enzyme modulation studies for diverse biological pathways

Research indicates that compounds containing the benzoxazinone core can interact with various biological targets, making them valuable tools for probing biochemical pathways and developing therapeutic agents .

Material Science Applications

In material science, 6-Acetyl-2-methyl-4H-benzo oxazin-3-one is explored for its properties in creating advanced materials, particularly polymers with enhanced thermal stability and mechanical strength .

The rigid heterocyclic structure contributes to the physical properties of resulting materials, while the functional groups provide sites for:

  • Crosslinking in polymer networks

  • Coordination with metal ions for composite materials

  • Modification for specific material characteristics

  • Enhancement of material durability and performance

Analytical Chemistry Applications

The compound acts as a reference standard in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures. Its well-defined chemical structure and stability make it valuable for method development and validation in analytical chemistry .

Flavor and Fragrance Industry

6-Acetyl-2-methyl-4H-benzo oxazin-3-one is being investigated for its potential use in flavoring agents and fragrances. Its chemical structure suggests possible contributions to specific sensory profiles, potentially enhancing the diversity of flavors and fragrances in commercial products .

Structure-Activity Relationships

Understanding the structure-activity relationships of benzoxazinone derivatives provides insights into how 6-Acetyl-2-methyl-4H-benzo oxazin-3-one might interact with biological targets and how its structure could be optimized for specific applications.

Effect of Substituents

Research on related compounds indicates that the nature and position of substituents on the benzoxazinone core significantly influence biological activity:

  • The acetyl group at position 6 can participate in hydrogen bonding interactions with target proteins

  • The methyl group at position 2 affects the electronic distribution and conformation of the heterocyclic ring

  • Modifications at the N-4 position can dramatically alter binding affinity and selectivity for various receptors and enzymes

Core Structure Importance

The benzoxazinone core itself contributes significantly to biological activity through:

  • Providing a rigid scaffold that can interact with binding pockets in target proteins

  • Offering specific electronic distribution patterns that facilitate molecular recognition

  • Creating a three-dimensional structure conducive to specific binding interactions

Table 3: Structure-Activity Relationships Observed in Benzoxazinone Derivatives

Structural FeatureEffect on Activity
N-4 substitutionInfluences receptor selectivity and binding affinity
Position 2 substitutionAffects electronic properties and lipophilicity
Position 6 substitutionProvides additional binding interactions with target proteins
Benzoxazinone coreOffers rigid scaffold for proper orientation of substituents

Synthesis and Characterization Methods

Spectral Characterization

NMR spectroscopy provides valuable information about the structure of 6-Acetyl-2-methyl-4H-benzo oxazin-3-one and related compounds. Typical spectral features include:

  • ¹H NMR signals for the methyl group at position 2 (typically around δ 2.0-2.4 ppm)

  • Signals for the acetyl group at position 6 (methyl protons around δ 2.5-2.7 ppm)

  • Aromatic protons from the benzene ring (typically in the range of δ 6.8-7.8 ppm)

  • The characteristic CH₂ group of the oxazinone ring (typically around δ 4.5-4.7 ppm)

Crystallographic Analysis

X-ray crystallography of related benzoxazinone compounds has revealed important structural features that likely apply to 6-Acetyl-2-methyl-4H-benzo oxazin-3-one:

  • Near planarity of the benzoxazinone core

  • Specific bond angles and lengths characteristic of the heterocyclic system

  • Potential hydrogen bonding patterns involving the carbonyl groups

Future Research Directions

Research on 6-Acetyl-2-methyl-4H-benzo oxazin-3-one and related benzoxazinone derivatives continues to evolve, with several promising directions:

Medicinal Chemistry Applications

Future research may focus on:

  • Development of more potent and selective derivatives for specific therapeutic targets

  • Exploration of additional biological activities, particularly in neurological and respiratory disorders

  • Structure-based design of optimized compounds with improved pharmacokinetic properties

Advanced Materials Development

The unique structural features of 6-Acetyl-2-methyl-4H-benzo oxazin-3-one suggest potential applications in:

  • Development of functional materials with specific physical and chemical properties

  • Creation of stimuli-responsive polymers for specialized applications

  • Design of molecular recognition elements for sensor technologies

Synthetic Methodology Improvements

Ongoing research aims to develop:

  • More efficient synthetic routes with higher yields and fewer steps

  • Environmentally friendly synthesis methods with reduced waste

  • Scalable processes suitable for industrial production

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